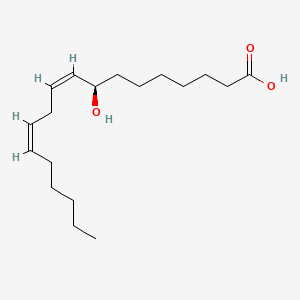

Laetisaric acid

Description

Laetisaric acid (C₁₈H₃₂O₃), also known as (9Z,12Z)-(8R)-hydroxyoctadeca-9,12-dienoic acid or 8R-hydroxy-9Z,12Z-octadecadienoic acid, is a hydroxylated fatty acid first isolated from the soil fungus Laetisaria arvalis . It exhibits selective antifungal activity, causing rapid hyphal lysis in plant pathogens such as Pythium ultimum . Its molecular weight is 296.40 g/mol, with a topological polar surface area (TPSA) of 57.50 Ų and a hydrophobicity index (XlogP) of 5.10 .

Properties

CAS No. |

138231-04-6 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(8R,9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)/b7-6-,14-11-/t17-/m0/s1 |

InChI Key |

UKRXAPMQXXXXTD-QMEIEYGNSA-N |

SMILES |

CCCCCC=CCC=CC(CCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy Fatty Acids from Other Fungi

- Antifungal Fatty Acids from Gomphus floccosus: Similar to laetisaric acid, Gomphus floccosus produces antifungal fatty acids. However, these compounds differ in hydroxyl group positioning (e.g., 10-hydroxyoctadecanoic acid), resulting in reduced activity against P. ultimum (IC₅₀ > 50 µg/mL) compared to this compound’s IC₅₀ of 22.33 µg/mL .

- 10(S)-cis-OPDA from Coprinopsis cinerea: This 10(S)-hydroperoxide derivative of linoleic acid shares a hydroxylated backbone with this compound but lacks antifungal properties, instead functioning as a signaling molecule in fungal development .

Table 1: Structural and Functional Comparison of Hydroxy Fatty Acids

Lipopeptides and Non-Fungal Antifungal Agents

- Lipopeptides from Bacillus thuringiensis CMB26 :

These cyclic lipopeptides exhibit broad-spectrum antifungal activity but require higher concentrations (IC₅₀: 30–60 µg/mL) compared to this compound . - Capric and Caprylic Acids: Found in Nigella sativa seed oil, these medium-chain fatty acids inhibit Staphylococcus aureus and Pseudomonas aeruginosa at 10 µg/mL but show weaker binding to quorum-sensing proteins than this compound in molecular docking studies .

Antifungal Efficacy

This compound’s IC₅₀ of 22.33 µg/mL against P. ultimum is superior to most hydroxy fatty acids and comparable to synthetic fungicides like azoxystrobin (IC₅₀: ~15 µg/mL) . Its mode of action involves disrupting fungal membrane integrity, leading to hyphal collapse .

Molecular Interactions

In molecular docking studies, this compound exhibited the highest binding affinity (−9.8 kcal/mol) to quorum-sensing proteins (e.g., LasR of P. aeruginosa), outperforming capric acid (−6.2 kcal/mol) and caprylic acid (−5.9 kcal/mol) .

Physicochemical and Pharmacokinetic Differences

Solubility and Bioavailability

This compound’s high hydrophobicity (LogP = 5.10) limits aqueous solubility but enhances membrane penetration, a trait shared with lipopeptides . In contrast, shorter-chain hydroxy acids (e.g., capric acid, C₁₀H₂₀O₂) exhibit better solubility but reduced antifungal persistence .

Toxicity and Enzyme Inhibition

Unlike this compound, which shows low acute toxicity (predicted LD₅₀ > 1000 mg/kg), some fungal hydroxy fatty acids (e.g., fulgidic acid) are cytotoxic at 50 µg/mL . This compound’s CYP2C9 inhibition risk necessitates caution in agricultural formulations .

Q & A

Q. How should researchers design experiments to assess the antifungal efficacy of laetisaric acid against Pythium ultimum?

- Methodological Answer : Use a standardized bioassay with fungal growth inhibition as the dependent variable. Prepare a concentration gradient of this compound (e.g., 0–50 µg/mL) and measure hyphal growth over time. Include negative controls (no acid) and technical replicates (≥3) to account for biological variability. Calculate inhibition percentages relative to controls. For dose-response modeling, employ nonlinear regression (e.g., inhibitory sigmoidal models) to estimate IC50 values .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

Linear regression may quantify trends in growth inhibition but lacks biological interpretability. Instead, use nonlinear models (e.g., y = α / (1 + (x/θ))) to directly estimate IC50 (θ) and maximum inhibition (α). Implement these models in R via the

nlsfunction, validate residuals for homoscedasticity, and report confidence intervals using profile likelihood or bootstrapping .

Q. How can researchers standardize bioassay conditions to ensure reproducibility across studies?

- Methodological Answer : Document fungal strain origin, growth medium (e.g., PDA agar), incubation temperature, and measurement intervals. Use spectrophotometry or calibrated imaging for hyphal length quantification. Adhere to reporting guidelines (e.g., MIAME for omics data) and deposit protocols in repositories like Protocols.io .

Advanced Research Questions

Q. How can variability in fungal growth inhibition data be addressed when modeling this compound’s effects?

Q. What validation strategies are recommended for IC50 estimates derived from nonlinear regression?

Q. How should researchers resolve contradictions between in vitro and in planta efficacy data for this compound?

- Methodological Answer : Conduct factorial experiments to isolate confounding variables (e.g., soil pH, microbial interactions). Use multivariate regression or structural equation modeling (SEM) to quantify indirect effects. Validate findings via greenhouse trials with controlled environmental parameters .

Q. What computational tools can enhance mechanistic understanding of this compound’s mode of action?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for fungal membrane targets. Couple with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Integrate multi-omics data via network analysis (e.g., Cytoscape) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound bioactivity data in publications?

Q. Table 1. Example Nonlinear Regression Output for this compound Bioassay

| Parameter | Estimate | Std. Error | 95% CI |

|---|---|---|---|

| α (max growth) | 32.64 | ±1.2 | [30.3, 34.9] |

| θ (IC50) | 22.33 | ±0.8 | [20.7, 23.9] |

| Adapted from |

Q. How can researchers ensure computational reproducibility when analyzing this compound datasets?

- Methodological Answer :

Share annotated code (e.g., R/Python scripts) via GitHub or GitLab. Use containerization (Docker/Singularity) to preserve software environments. Document version numbers for critical libraries (e.g.,

nlmefor mixed models) .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this compound and genetically modified organisms (GMOs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.